molecular formula C9H19N3O B14570299 Hydrazinecarboxamide, 2-(1,5-dimethylhexylidene)- CAS No. 61652-37-7

Hydrazinecarboxamide, 2-(1,5-dimethylhexylidene)-

Cat. No.: B14570299
CAS No.: 61652-37-7
M. Wt: 185.27 g/mol
InChI Key: WMGFIULPPGOFAM-UHFFFAOYSA-N
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Description

Hydrazinecarboxamide, 2-(1,5-dimethylhexylidene)- is a chemical compound with the molecular formula C_9H_18N_2O It is a derivative of hydrazinecarboxamide, characterized by the presence of a 1,5-dimethylhexylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hydrazinecarboxamide, 2-(1,5-dimethylhexylidene)- typically involves the reaction of hydrazinecarboxamide with 1,5-dimethylhexanal under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the presence of a catalyst to facilitate the reaction. The reaction mixture is heated to a specific temperature, often around 60-80°C, and maintained for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of Hydrazinecarboxamide, 2-(1,5-dimethylhexylidene)- follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize the reaction conditions and increase yield. The product is then purified through distillation or recrystallization to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Hydrazinecarboxamide, 2-(1,5-dimethylhexylidene)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H_2O_2), potassium permanganate (KMnO_4)

    Reduction: Sodium borohydride (NaBH_4), lithium aluminum hydride (LiAlH_4)

    Substitution: Various halogenating agents, acids, or bases depending on the desired substitution

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides or hydroxyl derivatives, while reduction may produce amines or hydrazines.

Scientific Research Applications

Hydrazinecarboxamide, 2-(1,5-dimethylhexylidene)- has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Hydrazinecarboxamide, 2-(1,5-dimethylhexylidene)- involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. This interaction can result in the inhibition of enzyme activity, disruption of cellular processes, or induction of cell death in certain cases.

Comparison with Similar Compounds

Similar Compounds

    Hydrazinecarboxamide: A simpler derivative without the 1,5-dimethylhexylidene group.

    Semicarbazide: Another derivative of hydrazinecarboxamide with different substituents.

    Carbamylhydrazine: A related compound with similar chemical properties.

Uniqueness

Hydrazinecarboxamide, 2-(1,5-dimethylhexylidene)- is unique due to the presence of the 1,5-dimethylhexylidene group, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications in research and industry.

Properties

CAS No.

61652-37-7

Molecular Formula

C9H19N3O

Molecular Weight

185.27 g/mol

IUPAC Name

(6-methylheptan-2-ylideneamino)urea

InChI

InChI=1S/C9H19N3O/c1-7(2)5-4-6-8(3)11-12-9(10)13/h7H,4-6H2,1-3H3,(H3,10,12,13)

InChI Key

WMGFIULPPGOFAM-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCC(=NNC(=O)N)C

Origin of Product

United States

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